Methyl tricosanoate (CAS 2433-97-8) is a highly purified, odd-chain fatty acid methyl ester (FAME) primarily procured as a premium internal standard for gas chromatography (GC) and GC-MS workflows. As a C23:0 ester, it presents as a stable, wax-like solid at room temperature (melting point 53–56 °C) and exhibits excellent solubility in standard extraction solvents such as chloroform and hexane . Because odd-chain fatty acids of this length are virtually absent in most mammalian tissues, marine oils, and plant-derived feedstocks, methyl tricosanoate provides an uncontaminated baseline for the absolute quantification of complex lipid profiles, making it a critical consumable for biodiesel quality control, food safety testing, and clinical metabolomics .
Generic substitution in FAME quantification typically involves using shorter odd-chain internal standards, such as methyl nonadecanoate (C19:0) or methyl heneicosanoate (C21:0), or utilizing the free fatty acid (tricosanoic acid). Relying on C19:0 FAME frequently fails in biodiesel and marine oil analysis because it co-elutes with abundant trans-C18:2 isomers or C20 polyunsaturated fatty acids (PUFAs) on standard cyanopropyl columns, skewing quantitative integration [1]. Similarly, procuring free tricosanoic acid instead of the pre-methylated ester introduces unquantifiable errors related to derivatization efficiency; incomplete transesterification during sample prep will result in a lower-than-expected internal standard peak [2]. Procuring the exact C23:0 methyl ester ensures both absolute chromatographic isolation from the C18–C22 PUFA cluster and immunity to derivatization yield variances.
In the analysis of complex biodiesel feedstocks, the selection of an internal standard is limited by the dense elution of C18 and C20 isomers. Chromatographic modeling on standard Rt-2330 columns demonstrates that the commonly used C19:0 FAME internal standard fatally co-elutes with trans-C18:2 FAMEs, rendering it unsuitable for EN 14103 compliance[1]. In contrast, methyl tricosanoate (C23:0 FAME) elutes significantly later (e.g., at 22.58 minutes), completely bypassing the crowded C18–C20 region and ensuring a clean baseline for accurate peak integration [1].
| Evidence Dimension | Retention time and co-elution risk |
| Target Compound Data | Methyl tricosanoate (C23:0 FAME): Elutes at ~22.58 min; zero co-elution with C18/C20 isomers. |
| Comparator Or Baseline | Methyl nonadecanoate (C19:0 FAME): Co-elutes with trans-C18:2 FAME. |
| Quantified Difference | Absolute baseline resolution vs. critical co-elution failure. |
| Conditions | Rt-2330 GC column, biodiesel FAME profiling. |
Buyers testing biodiesel or high-PUFA food samples must procure C23:0 FAME to avoid integration errors caused by overlapping C18/C20 peaks.
Marine oils contain exceptionally high concentrations of long-chain polyunsaturated fatty acids, particularly EPA (C20:5) and DHA (C22:6), which create massive, broad peaks that can swallow adjacent signals. Using methyl tricosanoate as a direct internal standard places the reference peak safely after the massive C22:6 (DHA) elution zone, whereas shorter standards like C21:0 risk tailing overlaps with C20:4 or C20:5 depending on the temperature gradient [1]. On non-polar HP-5MS columns, methyl tricosanoate elutes at 36.94 minutes, maintaining strict baseline separation from both DHA and naturally occurring C24:0 (lignoceric acid, 38.57 min)[2].
| Evidence Dimension | Elution positioning relative to long-chain PUFAs |
| Target Compound Data | Methyl tricosanoate (C23:0): Elutes at 36.94 min, safely after the DHA/EPA cluster. |
| Comparator Or Baseline | C21:0 FAME / Shorter IS: Elutes earlier, risking overlap with C20/C22 PUFA tails. |
| Quantified Difference | Safe post-DHA elution window vs. high risk of peak overlap. |
| Conditions | HP-5MS GC column, complex lipid matrix (marine oils). |
Ensures highly reproducible quantification of high-value Omega-3 fatty acids without internal standard signal interference.
When quantifying total lipids, samples are typically subjected to methanolic KOH or BF3/methanol transesterification. If a free fatty acid (like tricosanoic acid) is used as the internal standard, any inefficiency in the derivatization step directly suppresses the standard's signal, skewing the quantification of the entire sample [2]. By procuring and spiking pre-derivatized methyl tricosanoate directly into the final organic extract, laboratories decouple the internal standard signal from derivatization kinetics, achieving a true 100% reference baseline for GC-FID or GC-MS calibration [1].
| Evidence Dimension | Standard recovery and signal reliability |
| Target Compound Data | Methyl tricosanoate: 100% signal availability independent of reaction kinetics. |
| Comparator Or Baseline | Free tricosanoic acid: Signal dependent on potentially variable derivatization yields (<100%). |
| Quantified Difference | Elimination of derivatization-induced variance. |
| Conditions | Post-extraction direct spiking for GC analysis. |
Procuring the pre-methylated ester prevents reaction inefficiencies from being miscalculated as low lipid concentrations in the sample.
Where methyl tricosanoate is the right choice for quantifying ester content and linolenic acid methyl ester concentrations without the co-elution risks associated with C19:0 FAMEs on standard cyanopropyl GC columns [1].
Ideal for quantifying EPA and DHA in fish and flaxseed oils, as its late retention time safely bypasses the massive polyunsaturated fatty acid peaks characteristic of these matrices [2].
Highly suited as an internal standard for assessing circulating fatty acids in serum or plasma, where endogenous odd-chain fatty acids greater than C20 are virtually non-existent, ensuring a zero-background baseline.
The preferred standard for AOAC methods determining total fat and trans-fat content in complex food matrices, allowing for accurate baseline subtraction and reliable derivatization-independent quantification.
Corrosive